molecular formula C12H18ClNO3 B1389363 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride CAS No. 1185298-79-6

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride

Cat. No. B1389363
CAS RN: 1185298-79-6
M. Wt: 259.73 g/mol
InChI Key: YDICCFOYQVNVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride (5-MPF-2-HCl) is an organic compound that has a wide variety of applications in scientific research. It is a colorless, solid substance that is soluble in water and has a melting point of approximately 130°C. 5-MPF-2-HCl is an important intermediate for the synthesis of various compounds, and its hydrochloride salt has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including derivatives of benzimidazole and benzothiazole. It has also been used in the synthesis of 1-alkyl-3-hydroxy-2-methyl-1-pyridinium salts, which have been used as inhibitors of the enzyme acetylcholinesterase. 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride has also been used in the synthesis of various other compounds, including 2-methyl-4-piperidin-1-yl-5-methyl-furan-2-carboxylic acid, which is an inhibitor of the enzyme phospholipase A2.

Mechanism Of Action

The mechanism of action of 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as acetylcholinesterase and phospholipase A2. The inhibition of these enzymes is believed to be due to the ability of the compound to bind to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride are not fully understood. However, it is believed that the compound may have a number of effects on the body, including the inhibition of certain enzymes, such as acetylcholinesterase and phospholipase A2. In addition, the compound may also have an effect on the central nervous system, as it has been shown to increase the activity of the neurotransmitter serotonin in the brain.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride in laboratory experiments include its low cost, its high solubility in water, and its ability to act as a reagent in the synthesis of various compounds. However, there are some limitations to using 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride in laboratory experiments. For example, it has a relatively low melting point, which may make it difficult to use in certain experiments. In addition, the compound may have some toxic effects, and it should be handled with care.

Future Directions

There are a number of potential future directions for research into 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride. These include further investigations into the biochemical and physiological effects of the compound, as well as studies into its potential use as a therapeutic agent. In addition, further research into the synthesis of the compound and its derivatives could lead to the development of new and improved compounds with various applications. Finally, research into the mechanism of action of the compound could lead to a better understanding of its effects on the body and how it can be used to treat various diseases and conditions.

properties

IUPAC Name

5-methyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-9-10(7-11(16-9)12(14)15)8-13-5-3-2-4-6-13;/h7H,2-6,8H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDICCFOYQVNVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)CN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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